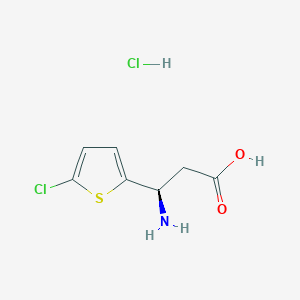
4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride
Descripción general
Descripción
4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride, or 4-FPC, is a chemical compound that is widely used in scientific research. It is a derivative of cyclohexanamine and is known to have a wide range of biochemical and physiological effects. 4-FPC is primarily used as a research tool to aid in the study of various biological processes and has been used in a variety of scientific studies.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Fluorescent chemosensors based on specific molecular structures, such as 4-methyl-2,6-diformylphenol, are crucial in detecting various analytes, including metal ions and neutral molecules. These chemosensors demonstrate high selectivity and sensitivity, highlighting the potential for compounds like "4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride" to be used in developing new sensors for environmental, biological, or chemical analyses (Roy, 2021).
Catalytic Oxidation Processes
Catalytic oxidation processes, particularly involving cyclohexane, are fundamental in the industrial production of key intermediates for nylon production. Research into the oxidation of cyclohexane under various catalysts and conditions can inform the optimization of similar processes for related compounds, potentially including "4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride" (Abutaleb & Ali, 2021).
Sorption and Environmental Remediation
The sorption of organic compounds, including pharmaceuticals and herbicides, to soil and minerals is a critical area of environmental science. Understanding the factors affecting the sorption of compounds like 2,4-D and other phenoxy herbicides can guide the development of remediation strategies for related organic compounds in the environment (Werner, Garratt, & Pigott, 2012).
Propiedades
IUPAC Name |
4-(2-fluorophenoxy)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10;/h1-4,9-10H,5-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGOUJPZPAQVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1445678.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)
![N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1445682.png)








